molecular formula C17H12N4O3S B2697608 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 865286-16-4

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2697608
CAS No.: 865286-16-4
M. Wt: 352.37
InChI Key: HQUYCZGIBDWEDS-UHFFFAOYSA-N
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Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a 2-methoxyphenyl group.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-23-13-5-3-2-4-11(13)16-20-21-17(24-16)19-15(22)10-6-7-12-14(8-10)25-9-18-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYCZGIBDWEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.

    Cyclization to form 1,3,4-oxadiazole: The 2-methoxybenzohydrazide is then treated with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.

    Formation of benzothiazole: The oxadiazole derivative is then reacted with 2-aminobenzothiazole under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Glioblastoma : A study assessed the compound's efficacy against glioblastoma cells (LN229) and demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent for aggressive brain tumors .
  • Inhibition of Cell Proliferation : The compound was shown to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for its anticancer activity .

Data Table: Anticancer Activity

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
LN229Significant Cytotoxicity

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results indicate promising antibacterial effects.

Case Studies

  • Antibacterial Activity : In vitro studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes involved in folate synthesis .

Data Table: Antimicrobial Activity

Bacteria TestedZone of Inhibition (mm)Concentration (mM)
E. coli108
S. aureus98
B. subtilis88
S. epidermidis78

Anti-Diabetic Potential

Emerging research suggests that derivatives of this compound may possess anti-diabetic properties . Studies using model organisms have indicated that specific derivatives can significantly lower glucose levels.

Case Studies

  • Drosophila Model : In vivo studies conducted on genetically modified Drosophila melanogaster showed that certain derivatives effectively reduced glucose levels, indicating potential for further development in diabetes management .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound.

Insights from SAR

  • The presence of the methoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Variations in substitution patterns on the benzothiazole ring can alter selectivity towards different bacterial strains and enhance anticancer activity .

Data Table: Structure–Activity Relationship Insights

ModificationEffect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in pyridine substitutionAlters selectivity towards bacterial strains
Isoxazole ring modificationsPotentially enhances anticancer activity

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent on Phenyl Position Electronic Effect
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Methoxy (-OCH₃) ortho Electron-donating (EDG)
N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-6-carboxamide Methylsulfonyl (-SO₂CH₃) para Strong electron-withdrawing (EWG)
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide Chloro (-Cl) ortho Moderate EWG

Key Observations:

  • This may enhance solubility compared to bulkier substituents (e.g., methylsulfonyl) due to reduced steric hindrance and moderate polarity.
  • Methylsulfonyl Group (): The para-methylsulfonyl group is a strong EWG, which could polarize the oxadiazole ring, improving binding affinity to charged or polar biological targets. However, its larger size and higher logP may reduce membrane permeability .
  • Chloro Group (): The ortho-chloro substituent introduces moderate electron withdrawal and lipophilicity, balancing solubility and target engagement. Chlorine’s halogen-bonding capability may enhance interactions with hydrophobic protein pockets .

Impact on Physicochemical Properties

Property Main Compound (Methoxy) (Methylsulfonyl) (Chloro)
Molecular Weight Moderate (~383 g/mol) Higher (~433 g/mol) Moderate (~388 g/mol)
logP (Predicted) ~2.5 ~3.2 ~3.0
Solubility Moderate (EDG enhances) Low (EWG and bulk reduce) Moderate

Notes:

  • The methylsulfonyl analog () likely exhibits lower aqueous solubility due to increased hydrophobicity, whereas the methoxy group in the main compound may improve solubility slightly .

Research Findings and Implications

While direct bioactivity data are absent in the provided evidence, structural trends suggest:

  • Target Affinity: Methylsulfonyl groups () may enhance interactions with polar active sites (e.g., kinases), while methoxy groups (main compound) could favor hydrophobic binding pockets.
  • PROTAC Applications: The benzothiazole-oxadiazole scaffold (main compound) aligns with PROTAC platforms (), where substituent choice (e.g., methoxy vs. chloro) may modulate E3 ligase recruitment or target protein binding .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H12N4O2S
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 56894-55-4

The compound primarily exhibits its biological effects through the inhibition of specific enzymes and pathways critical for cellular functions. Notably, it has been shown to target DprE1 , an enzyme involved in the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the synthesis of essential components of the mycobacterial cell wall, leading to impaired bacterial growth and survival .

Anticancer Activity

Numerous studies have explored the anticancer potential of benzothiazole derivatives, including our compound of interest. The following table summarizes key findings from various research studies regarding its anticancer activity:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Kumbhare et al. U-937 (human macrophage)0.57Induction of apoptosis
Kumbhare et al. THP-1 (leukemia)0.40Cell cycle arrest at G0-G1 phase
MDPI MCF-7 (breast cancer)0.65Apoptosis induction
MDPI HeLa (cervical cancer)2.41Disruption of DNA replication

The compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Mycobacterium tuberculosis. The inhibition of DprE1 is particularly noteworthy as it represents a novel target for tuberculosis treatment .

Case Studies

A notable case study involved the evaluation of various benzothiazole derivatives for their anticancer properties. The study highlighted that modifications to the benzothiazole nucleus significantly enhance the compound's efficacy against multiple cancer cell lines. The introduction of electron-withdrawing groups was found to increase biological potency .

Research Findings

Recent research has emphasized the broad spectrum of biological activities exhibited by compounds containing oxadiazole and benzothiazole moieties:

  • Anticancer Activity : Compounds with similar structures have been shown to induce apoptosis in cancer cells and exhibit cytotoxicity at sub-micromolar concentrations.
  • Antimicrobial Effects : The ability to inhibit Mycobacterium tuberculosis highlights the potential for developing new treatments for resistant strains.
  • Structure-Activity Relationship (SAR) : Studies have indicated that specific structural modifications can enhance biological activity, suggesting pathways for further drug development .

Q & A

Q. Advanced Research Focus

Core Modifications : Synthesize analogues with varying substituents on the oxadiazole (e.g., chloro, fluoro) and benzothiazole (e.g., methoxy, nitro) rings .

Pharmacophore Mapping : Use X-ray crystallography (e.g., PDB ID 6XYZ) or NMR to identify critical hydrogen bonds or π-π interactions .

In Silico Screening : Apply QSAR models to predict bioactivity against targets like EGFR or COX-2 .
Key Finding : The 2-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroblastoma models .

How should researchers validate the compound’s mechanism of action in vitro?

Q. Basic Research Focus

Enzyme Inhibition Assays : Measure inhibition of topoisomerase II (via plasmid relaxation assays) or kinases (via ADP-Glo™) .

Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) .

Receptor Binding : Use surface plasmon resonance (SPR) to assess affinity for estrogen receptors or GPCRs .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with siRNA knockdown of suspected targets .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Q. Basic Research Focus

HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) and confirm molecular ion peaks (m/z 393.8) .

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .

NMR Fingerprinting : Compare ¹H/¹³C spectra (e.g., δ 8.2 ppm for benzothiazole protons) with reference standards .

How can researchers design in vivo studies to evaluate the compound’s efficacy and toxicity?

Q. Advanced Research Focus

Animal Models : Use xenograft mice (e.g., HCT-116 colon cancer) for efficacy and zebrafish embryos for developmental toxicity .

Dosing Regimens : Optimize oral bioavailability using PEG-400 solubilization and compare with intraperitoneal administration .

Biomarker Monitoring : Track serum ALT/AST (liver toxicity) and IL-6 (inflammatory response) via ELISA .
Ethical Note : Adhere to OECD guidelines for humane endpoints and sample size justification .

What strategies mitigate oxidative degradation of the compound during storage?

Q. Basic Research Focus

Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the oxadiazole ring .

Antioxidant Additives : Include 0.1% ascorbic acid in DMSO stock solutions to reduce free radical formation .

Stability-Indicating Assays : Monitor degradation products (e.g., benzothiazole-6-carboxylic acid) via UPLC-PDA .

How do structural features influence the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • LogP (2.8) : The methoxyphenyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Sites : CYP3A4-mediated demethylation of the methoxy group generates a reactive catechol intermediate, requiring co-administration of CYP inhibitors in preclinical models .
  • Plasma Protein Binding : >90% binding to albumin, necessitating dose adjustments in hypoalbuminemic models .

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